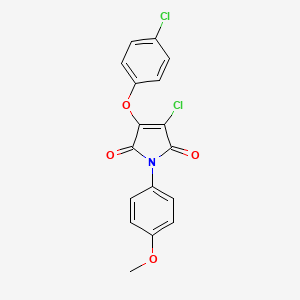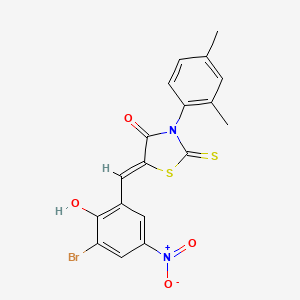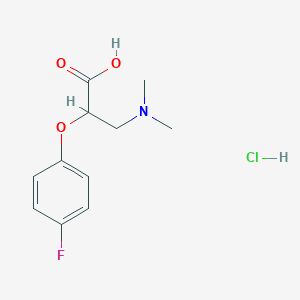
3-chloro-4-(4-chlorophenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-4-(4-chlorophenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione, also known as CPDD, is a chemical compound that has been extensively studied due to its potential applications in scientific research. CPDD is a pyrrole derivative that has been shown to exhibit a wide range of biochemical and physiological effects, making it an important tool for investigating various biological processes.
作用機序
The mechanism of action of 3-chloro-4-(4-chlorophenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione involves its ability to bind to specific proteins and enzymes, thereby inhibiting their activity. 3-chloro-4-(4-chlorophenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has been shown to bind to the active site of protein kinase C, preventing it from phosphorylating its target proteins. Similarly, 3-chloro-4-(4-chlorophenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has been shown to bind to the DNA-binding domain of NF-κB, preventing it from binding to its target genes and activating their transcription.
Biochemical and Physiological Effects:
3-chloro-4-(4-chlorophenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-viral activities. 3-chloro-4-(4-chlorophenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the pathogenesis of various inflammatory diseases. 3-chloro-4-(4-chlorophenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has also been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells.
実験室実験の利点と制限
One of the main advantages of using 3-chloro-4-(4-chlorophenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione in lab experiments is its ability to selectively inhibit the activity of specific enzymes and proteins, thereby allowing researchers to investigate their roles in various biological processes. However, one limitation of using 3-chloro-4-(4-chlorophenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione is its potential toxicity, which can limit its use in certain experimental systems.
将来の方向性
There are several future directions for research involving 3-chloro-4-(4-chlorophenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione. One area of interest is the development of 3-chloro-4-(4-chlorophenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione analogs that exhibit improved potency and selectivity. Another area of interest is the investigation of the potential therapeutic applications of 3-chloro-4-(4-chlorophenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione, particularly in the treatment of inflammatory diseases and cancer. Additionally, further research is needed to elucidate the molecular mechanisms underlying the biochemical and physiological effects of 3-chloro-4-(4-chlorophenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione.
合成法
The synthesis of 3-chloro-4-(4-chlorophenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione involves the reaction of 4-chlorophenol with 4-methoxyphenylacetic acid to form 4-(4-methoxyphenyl)phenol. The resulting compound is then reacted with 3-chloro-1,2-propanediol in the presence of a base to form 3-chloro-4-(4-methoxyphenyl)phenoxypropan-1-ol. This intermediate is then reacted with phthalic anhydride in the presence of a catalyst to form 3-chloro-4-(4-chlorophenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione.
科学的研究の応用
3-chloro-4-(4-chlorophenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has been used extensively in scientific research due to its ability to inhibit the activity of various enzymes and proteins. For example, 3-chloro-4-(4-chlorophenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has been shown to inhibit the activity of protein kinase C, an enzyme that is involved in a wide range of cellular processes, including cell growth and differentiation. 3-chloro-4-(4-chlorophenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has also been shown to inhibit the activity of the transcription factor NF-κB, which plays a key role in regulating the immune response.
特性
IUPAC Name |
3-chloro-4-(4-chlorophenoxy)-1-(4-methoxyphenyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO4/c1-23-12-8-4-11(5-9-12)20-16(21)14(19)15(17(20)22)24-13-6-2-10(18)3-7-13/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXHYTFQOBWDIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(4-chlorophenoxy)-1-(4-methoxyphenyl)pyrrole-2,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide](/img/structure/B5121264.png)


![N-(2,3-dimethylphenyl)-2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5121280.png)
![methyl (2S)-[(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)amino](phenyl)acetate](/img/structure/B5121285.png)

![[4-(dimethylamino)benzyl][2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]amine hydrochloride](/img/structure/B5121301.png)
![4-({4-[(diphenylacetyl)amino]butanoyl}amino)butanoic acid](/img/structure/B5121306.png)

![3-[(4-bromophenyl)amino]-3-(4-fluorophenyl)-1-phenyl-1-propanone](/img/structure/B5121320.png)

![11-[4-(diethylamino)phenyl]-3-(2-furyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5121343.png)
![3-chloro-2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5121353.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-4-methyl-6-(methylthio)quinoline](/img/structure/B5121354.png)